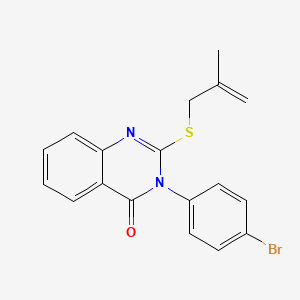
N'-(3-Hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(3-Hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzimidazole ring and a hydrazide group. It has been studied for its biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation reaction between 3-hydroxybenzaldehyde and 1H-benzimidazole-6-carbohydrazide. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(3-Hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(3-Hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield quinones, while reduction of the imine group would yield amines.
Applications De Recherche Scientifique
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: It has shown potential as an antimicrobial and anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism by which N’-(3-Hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide exerts its effects involves its interaction with specific molecular targets. For example, it can bind to proteins and enzymes, altering their activity and leading to therapeutic effects. The compound’s hydrazide group is particularly important for its ability to form stable complexes with metal ions, which can enhance its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-Methyl N’-(3-hydroxybenzylidene)hydrazinecarboxylate dihydrate
- (E)-Ethyl N’-(3-hydroxybenzylidene)hydrazinecarboxylate dihydrate
- (Z)-3-((3-hydroxybenzylidene)amino)pyridin-1-ium4-dodecylbenzenesulfonate
Uniqueness
N’-(3-Hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide is unique due to its specific structure, which combines a benzimidazole ring with a hydrazide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H12N4O2 |
|---|---|
Poids moléculaire |
280.28 g/mol |
Nom IUPAC |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C15H12N4O2/c20-12-3-1-2-10(6-12)8-18-19-15(21)11-4-5-13-14(7-11)17-9-16-13/h1-9,20H,(H,16,17)(H,19,21)/b18-8+ |
Clé InChI |
HFTWXADXLKLQSY-QGMBQPNBSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)O)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3 |
SMILES canonique |
C1=CC(=CC(=C1)O)C=NNC(=O)C2=CC3=C(C=C2)N=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-((E)-{[3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11980529.png)
![2-Ethyl-1-[4-(4-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B11980533.png)
![4-nitro-2-[(E)-(phenylimino)methyl]phenol](/img/structure/B11980538.png)

![(5E)-5-[4-(allyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11980564.png)
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11980569.png)

![methyl (2Z)-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-tert-butylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11980581.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11980588.png)
![ethyl (2E)-5-(4-tert-butylphenyl)-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11980591.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11980595.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B11980603.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11980604.png)
